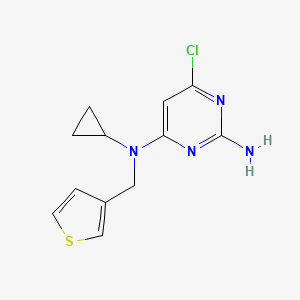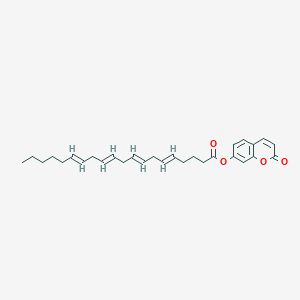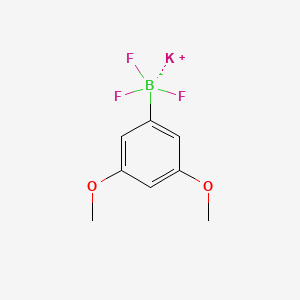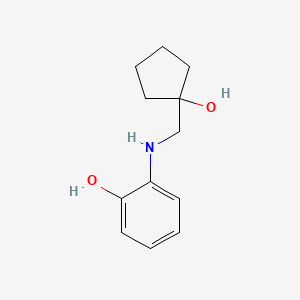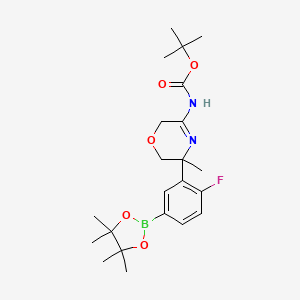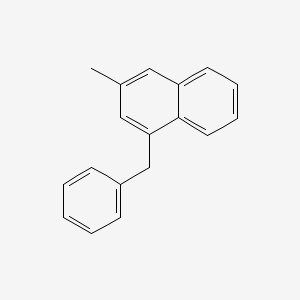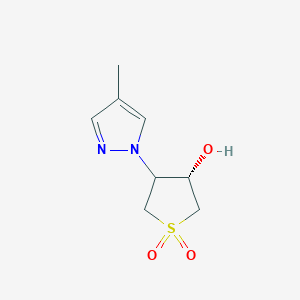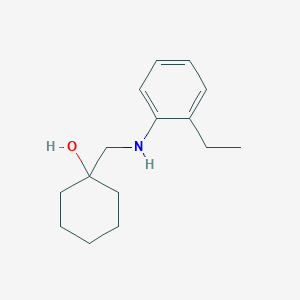
1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexane ring substituted with a hydroxyl group and an amino group attached to a 2-ethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-ethylphenylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium borohydride or lithium aluminum hydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. For example, the use of a Co-NiO dual catalyst has been reported to enhance the catalytic activity and shorten the reaction time . The reaction is conducted under controlled temperature and pressure conditions to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexanols.
科学的研究の応用
1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to analgesic effects .
類似化合物との比較
Similar Compounds
1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol: Similar structure with a phenyl group instead of an ethylphenyl group.
2-Cyclohexen-1-ol: Contains a cyclohexene ring with a hydroxyl group.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-: Contains a cyclohexene ring with additional methyl and isopropyl groups.
Uniqueness
1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol is unique due to the presence of the 2-ethylphenyl moiety, which may impart distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall pharmacological profile.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
1-[(2-ethylanilino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-2-13-8-4-5-9-14(13)16-12-15(17)10-6-3-7-11-15/h4-5,8-9,16-17H,2-3,6-7,10-12H2,1H3 |
InChIキー |
ZFSIFOOYGKZASL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NCC2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


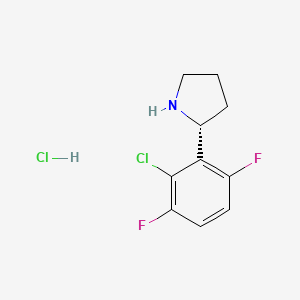

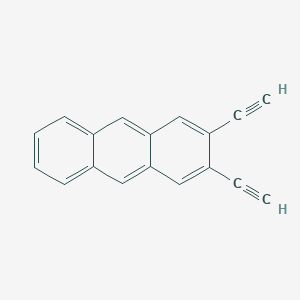
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)
